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Compound of Interest
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Cat. No.: B8051015

Get Quote

Executive Summary
GDC-0152 (Genentech) is a potent, orally bioavailable, monovalent SMAC mimetic designed to

antagonize Inhibitor of Apoptosis (IAP) proteins. While often classified as a "pan-IAP"

antagonist, its selectivity profile reveals distinct kinetic differentiators between Melanoma-IAP

(ML-IAP/BIRC7) and X-linked IAP (XIAP/BIRC4).

This guide dissects the specific affinity differentials that define GDC-0152’s mechanism of

action. Unlike bivalent mimetics that may prioritize XIAP-BIR2 engagement, GDC-0152 exhibits

a high-affinity bias toward the BIR3 domains of cIAP1/2 and XIAP, and the single BIR domain

of ML-IAP.

Key Technical Insight: GDC-0152 demonstrates a ~2-fold higher affinity for ML-IAP (

nM) compared to the XIAP-BIR3 domain (

nM). In melanoma contexts where ML-IAP drives resistance, this potency is clinically
significant, effectively neutralizing the "brake" on Caspase-9 and Caspase-3/7 activation.
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The following data aggregates competitive binding affinities determined via Fluorescence

Polarization (FP) assays using specific peptide probes (AVPW or AVP-diPhe).

Table 1: GDC-0152 Binding Constants ( ) Across IAP
Family

Target Protein
Domain
Targeted (nM)

Selectivity
Ratio (vs. ML-
IAP)

Biological
Consequence

ML-IAP (BIRC7) Single BIR 14 1.0 (Reference)

Disruption of ML-

IAP:SMAC

complex;

restoration of

apoptosis in

melanoma.

cIAP1 (BIRC2) BIR3 17 ~1.2

Rapid

autoubiquitinatio

n and

proteasomal

degradation of

cIAP1.

XIAP (BIRC4) BIR3 28 2.0

Release of

Caspase-9 from

XIAP inhibition.

cIAP2 (BIRC3) BIR3 43 3.1

Degradation of

cIAP2; NF-

B pathway

modulation.

XIAP (BIRC4) BIR2 112 8.0

Partial release of

Caspase-3/7

(requires higher

concentration).

Data Source: Flygare et al., J. Med.[1] Chem. 2012 [1]
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Structural Basis for Selectivity
The high affinity for ML-IAP is driven by a critical hydrogen bond between the amide group of

GDC-0152 and Asp138 within the ML-IAP binding groove. In cIAP1, the homologous residue is

Asp320.[2] The slight reduction in potency against XIAP-BIR3 and significant drop against

XIAP-BIR2 is attributed to subtle steric variations in the hydrophobic pocket that

accommodates the P3/P4 substituents of the SMAC mimetic scaffold.

Mechanistic Pathways & Visualization
To understand the dual impact of GDC-0152, we must visualize two distinct mechanisms:

Stoichiometric Antagonism (XIAP/ML-IAP): Direct competition with Caspases/SMAC.

Catalytic Degradation (cIAP1/2): Induction of E3 ligase activity leading to self-destruction.

Diagram 1: GDC-0152 Mechanism of Action
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Caption: GDC-0152 acts as a dual-mechanism agent: inducing cIAP degradation while

sterically blocking XIAP and ML-IAP from inhibiting caspases.

Experimental Protocols
As a scientist, validating these

values requires precise biochemical assays. Below is the industry-standard Fluorescence
Polarization (FP) protocol used to generate the selectivity profile.

Protocol A: Fluorescence Polarization (FP) Binding
Assay
Objective: Determine

of GDC-0152 for ML-IAP vs XIAP. Principle: Small fluorescent tracers (SMAC peptides) tumble
rapidly (low polarization). When bound to a large IAP protein, tumbling slows (high
polarization). GDC-0152 displaces the tracer, reducing polarization.

Reagents
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.05% Pluronic F-68.

Proteins: Recombinant Human ML-IAP (BIR domain) and XIAP (BIR3 domain).

Tracer: 5-FAM-AVPW (for XIAP/ML-IAP).

Compound: GDC-0152 (10 mM DMSO stock).

Workflow
Preparation: Dilute GDC-0152 in Assay Buffer (10-point dose response, starting at 10

M).

Master Mix: Prepare protein/tracer mix.

Note: Protein concentration must be at

of the tracer (typically ~2-5 nM) to ensure sensitivity.
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Incubation:

Add 20

L of Compound solution to 384-well black plate.

Add 20

L of Protein/Tracer mix.

Incubate at Room Temperature (RT) for 30 minutes in the dark.

Read: Measure Fluorescence Polarization (Ex 485 nm / Em 530 nm) on a multi-mode plate

reader (e.g., EnVision).

Analysis:

Plot mP vs. log[Compound].

Fit to a 4-parameter logistic model to determine

.

Convert

to

using the Nikolovska-Coleska equation [2].

Diagram 2: FP Assay Logic

1. Tracer + Protein
(High Polarization) 2. Add GDC-0152 3. CompetitionDisplacement 4. Free Tracer

(Low Polarization)
Signal Drop

Click to download full resolution via product page

Caption: Schematic of the competitive binding assay. A decrease in mP signal correlates with

GDC-0152 binding.
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Therapeutic Implications in Melanoma
The selectivity profile (

ML-IAP <

XIAP) is particularly relevant for melanoma.

ML-IAP Overexpression: ML-IAP is significantly upregulated in melanoma cell lines (e.g., SK-

MEL-28) but largely absent in normal adult tissues.

Resistance Mechanism: High levels of ML-IAP sequester SMAC, preventing apoptosis.

GDC-0152 Efficacy: By binding ML-IAP with 14 nM affinity, GDC-0152 releases endogenous

SMAC. In SK-MEL-28 cells, immunoprecipitation assays confirm that 0.5

M GDC-0152 completely disrupts the ML-IAP:SMAC interaction [1].[3]

Critical Note for Development: While GDC-0152 is potent, the degradation of cIAP1 (17 nM)

occurs at similar concentrations. This leads to TNF

-dependent killing. However, in cells dependent on ML-IAP for survival, the direct antagonism
of ML-IAP provides a secondary, distinct mechanism of cell death that does not rely solely on
the autocrine TNF

loop.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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